Product packaging for MOLYBDENUM PHTHALOCYANINE(Cat. No.:CAS No. 15152-82-6)

MOLYBDENUM PHTHALOCYANINE

Cat. No.: B1144030
CAS No.: 15152-82-6
M. Wt: 608.46
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Description

Historical Context and Evolution of Molybdenum Phthalocyanine (B1677752) Chemistry

The history of phthalocyanines began with accidental discoveries. In 1907, an unidentified blue substance, now known to be a phthalocyanine, was first reported. chimia.chwikipedia.org Later, in 1927, researchers in Switzerland serendipitously prepared copper phthalocyanine and noted its remarkable stability. wikipedia.org The following year, iron phthalocyanine was discovered at Scottish Dyes in Grangemouth, Scotland. wikipedia.org These early discoveries paved the way for systematic research into this new class of compounds.

While various metallophthalocyanines were synthesized, early reports on molybdenum phthalocyanine complexes were limited and, in some cases, contradictory, necessitating further investigation to resolve these inconsistencies. sdstate.edu An interesting aspect of molybdenum's role in the evolution of phthalocyanine chemistry is its use as a catalyst. Molybdenum compounds, particularly ammonium (B1175870) molybdate, were found to be exceptionally effective catalysts in the commercial production of other metallophthalocyanines, such as those synthesized from phthalic anhydride (B1165640) and urea. chimia.chycmou.ac.in This catalytic application increased manufacturing yields significantly, from around 50% to 80%. chimia.ch

The specific synthesis and characterization of this compound itself became more defined over time. A key development was the preparation of the air-stable, diamagnetic complex phthalocyanine-oxymolybdenum(IV). rsc.org Modern synthetic chemistry has established reliable methods, such as the solid-state reaction between ammonium heptamolybdate and phthalonitrile (B49051) at elevated temperatures (e.g., 300 °C), to produce the compound. kemdikbud.go.idresearchgate.net This evolution from accidental discovery and catalytic use to targeted synthesis has enabled the current exploration of its specific properties and applications.

Significance of Molybdenum in Macrocyclic Coordination Chemistry Research

Molybdenum is a significant element in macrocyclic and coordination chemistry due to its chemical versatility. It possesses a wide range of accessible oxidation states, from –2 to +6, and can form complexes with various coordination numbers, typically from 4 to 8. biointerfaceresearch.comorientjchem.org This adaptability allows it to participate in a diverse array of chemical reactions. The coordination chemistry of Mo(VI) is an area of particularly active research because of its catalytic and biological relevance. biointerfaceresearch.come-journals.in

The importance of molybdenum is underscored by its role in biological systems. It is an essential biometal for most living organisms, where it is found in the active sites of a number of redox enzymes known as oxomolybdoenzymes. biointerfaceresearch.come-journals.in In these enzymes, a cis-dioxomolybdenum moiety is often involved in crucial oxygen atom transfer reactions. biointerfaceresearch.come-journals.in This biological function inspires the synthesis of synthetic molybdenum complexes with macrocyclic ligands, like phthalocyanine, which can serve as models to study the mechanisms of these enzymes. sdstate.edu

Macrocyclic ligands, such as the phthalocyanine ring, are particularly well-suited for coordinating with molybdenum. They form rigid, well-defined coordination environments that can stabilize the metal in specific oxidation states. researchgate.net The interaction between the molybdenum ion and the donor atoms of the macrocycle results in stable complexes with tunable electronic and redox properties, making them promising candidates for applications in catalysis. researchgate.netresearchgate.net

Current Research Landscape and Key Areas of Focus for this compound Complexes

The current research on this compound is focused on leveraging its unique properties for specialized applications. A primary area of investigation is its use as a target material for the production of high-specific-activity Molybdenum-99 (⁹⁹Mo), a critical precursor for the most widely used medical radioisotope, Technetium-99m (⁹⁹mTc). kemdikbud.go.idugm.ac.id

Detailed research has demonstrated that Mo-Pc is a promising target for producing ⁹⁹Mo via neutron activation. researchgate.net In one study, Mo-Pc was synthesized via a solid-state reaction and then irradiated with neutrons. kemdikbud.go.id The subsequent processing yielded a ⁹⁹Mo solution with a specific activity of 682.35 mCi/g Mo, which was over 250 times higher than that obtained from a conventional Molybdenum trioxide (MoO₃) target. kemdikbud.go.idresearchgate.net This significant enhancement has major implications for developing more efficient and accessible radioisotope generators for medical use. vulcanchem.com

The synthesis for this application has been optimized, with key findings summarized in the table below.

ParameterFindingReference(s)
Reactants Ammonium heptamolybdate and phthalonitrile kemdikbud.go.id
Method Solid-state reaction in a reflux system researchgate.net
Optimal Temperature 300 °C kemdikbud.go.id
Optimal Reaction Time 180 minutes (3 hours) kemdikbud.go.idresearchgate.net
FTIR Confirmation Characteristic peaks observed for Mo-N (891 cm⁻¹) and Mo=O (968 cm⁻¹) kemdikbud.go.id
XRD Analysis Confirmed the product was free from unreacted molybdenum and MoO₂ kemdikbud.go.iddoaj.org
UV-vis Absorption Showed characteristic Q-band absorption between 600 and 750 nm kemdikbud.go.idresearchgate.net

Beyond nuclear medicine, Mo-Pc is situated within the broader research field of metallophthalocyanines, which are explored for their electrocatalytic properties. mdpi.comcambridge.org While much of this research has focused on more common metals like cobalt, iron, and copper, the variable oxidation states of molybdenum make its phthalocyanine complexes of interest for catalyzing various chemical reactions. cambridge.orgiupac.org Future research may further explore its potential in catalysis, chemical sensors, and advanced materials. mdpi.comresearchgate.net

Properties

CAS No.

15152-82-6

Molecular Formula

C32H16MoN8

Molecular Weight

608.46

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Molybdenum Phthalocyanine Complexes

Solid-State Synthesis Approaches for Molybdenum Phthalocyanine (B1677752)

Solid-state synthesis, often referred to as a solventless reaction, is a direct and environmentally conscious method for preparing molybdenum phthalocyanine. kemdikbud.go.id This approach involves the high-temperature reaction of solid precursors, eliminating the need for high-boiling, and often hazardous, organic solvents.

A prevalent and effective solid-state method for synthesizing this compound involves the direct thermal reaction between ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and phthalonitrile (B49051) (C₆H₄(CN)₂). kemdikbud.go.idresearchgate.net In this protocol, the solid reactants are heated together in a reflux system. researchgate.net The reaction proceeds through the melting of phthalonitrile, followed by a vigorous reaction at higher temperatures that results in the formation of the phthalocyanine macrocycle around the molybdenum core. researchgate.net

Microwave-assisted synthesis has emerged as a modern and efficient alternative to conventional heating for producing phthalocyanine complexes. scispace.comresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to traditional oil bath heating. scispace.comnih.gov Microwave heating can accelerate the rate of reaction by efficiently transferring energy directly to the reactant molecules. researchgate.net

The benefits of this approach include not only speed but also reduced energy consumption and often improved yields, aligning with the principles of green chemistry. nih.govmdpi.com While specific studies focusing exclusively on the microwave synthesis of this compound are detailed, the general principles applied to other metallophthalocyanines suggest its high potential. scispace.comtubitak.gov.tr The efficiency of microwave heating can be influenced by the dielectric properties of the reactants and any absorbing solvent used in small quantities. researchgate.net

The yield and purity of this compound synthesized via solid-state methods are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, reaction time, and the molar ratio of the precursors. kemdikbud.go.idresearchgate.net

Temperature: The reaction temperature significantly impacts the product's quality and yield. Studies have shown that varying the temperature between 275 °C, 300 °C, and 325 °C affects the outcome. kemdikbud.go.id While lower temperatures may result in a brighter colored solid, the yield is often reduced. researchgate.net Higher temperatures provide more kinetic energy, driving the reaction towards completion. researchgate.net Through analysis of FTIR spectra and product yield, 300 °C has been identified as an optimal temperature for the synthesis. kemdikbud.go.id

Time: The duration of the reaction is another critical factor. Optimization studies conducted at 300 °C have explored reaction times ranging from 60 to 240 minutes. kemdikbud.go.id Research indicates that a reaction time of 180 minutes (3 hours) provides a higher yield compared to a longer duration of 240 minutes. kemdikbud.go.id

Molar Ratios: The stoichiometry of the reactants is fundamental for an efficient reaction. For the synthesis of Mo-Pc from ammonium heptamolybdate and phthalonitrile, a molar composition ratio of 1:4 between molybdenum and phthalonitrile is typically employed. kemdikbud.go.id

Below is a data table summarizing the findings from optimization experiments for the solid-state synthesis of this compound.

ParameterConditionObservationReference
Temperature275 °CBrighter greyish-blue solid, lower yield. researchgate.net
300 °CConsidered optimal based on FTIR results and yield. kemdikbud.go.id
325 °CHighest yield, but FTIR analysis indicates the absence of the desired Mo=N bond. kemdikbud.go.id
Reaction Time (at 300 °C)180 min (3 h)Optimal time, resulting in a higher product yield. kemdikbud.go.id
240 min (4 h)Lower product yield compared to 180 min. kemdikbud.go.id
Molar Ratio (Mo:Phthalonitrile)1:4Standard ratio used for the reaction. kemdikbud.go.id

Solution-Phase Synthetic Routes for this compound

Solution-phase synthesis offers an alternative pathway to this compound, often allowing for milder reaction conditions and the synthesis of soluble derivatives by introducing substituents to the phthalocyanine periphery. acs.orgjchemrev.com

The core of solution-phase synthesis is the cyclotetramerization of phthalonitrile or its derivatives in the presence of a molybdenum source. acs.org This reaction can be carried out in various high-boiling organic solvents. nih.gov Different precursors, such as phthalic acid, o-cyanobenzamide, or diamino phthalimide (B116566), can also be used, though these routes typically necessitate the presence of a solvent. kemdikbud.go.id The introduction of bulky substituents onto the phthalonitrile starting material can enhance the solubility of the resulting this compound complex in common organic solvents. acs.org

The choice of solvent plays a critical role in the success of solution-phase synthesis, influencing both the yield and purity of the final product. The solvent's polarity, boiling point, and coordinating ability can affect the reaction rate and the solubility of reactants and intermediates. jchemrev.comnih.gov

For instance, studies on other metallophthalocyanines have systematically investigated solvents like anisole (B1667542) and glycerol (B35011) as greener alternatives to more traditional solvents like dimethylaminoethanol (B1669961) (DMAE). nih.gov The polarity of the environment can also affect the spectroscopic properties of the resulting Mo-Pc. When dissolved in solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), Mo-Pc exhibits a split Q-band absorption peak, which is indicative of protonation. kemdikbud.go.idresearchgate.net This splitting is not observed in trifluoroacetic acid. researchgate.net The interaction between the phthalocyanine complex and the solvent can lead to shifts in the UV-vis absorption spectrum, a phenomenon known as solvatochromism. jchemrev.com

Below is a data table summarizing the UV-vis absorption characteristics of this compound in different organic solvents.

SolventQ-Band Absorption Range (nm)Spectral ObservationReference
Tetrahydrofuran (THF)600 - 750Splitting of absorption peak, indicating protonation. kemdikbud.go.idresearchgate.net
Dimethylformamide (DMF)600 - 750Splitting of absorption peak, indicating protonation. kemdikbud.go.idresearchgate.net
Trifluoroacetic Acid (TFA)600 - 750No split peak observed. kemdikbud.go.idresearchgate.net

Strategies for Control of Impurity Formation and Byproduct Management in this compound Synthesis

The synthesis of this compound (Mo-Pc) is susceptible to the formation of various impurities and byproducts that can affect the purity and performance of the final material. Effective control strategies during the synthesis process are crucial for minimizing these unwanted substances. Key factors influencing purity include reaction temperature, duration, and the stoichiometry of the precursors. researchgate.net

Common impurities encountered during Mo-Pc synthesis include unreacted starting materials, such as molybdenum precursors and phthalonitrile, as well as side-products like molybdenum dioxide (MoO₂), and phthalimide. researchgate.netkemdikbud.go.id The formation of MoO₂ can occur, for instance, when an excess of the molybdenum reactant is used in the synthesis. researchgate.net Phthalimide can also be present as a contaminant. researchgate.netkemdikbud.go.id

Strategic management of reaction conditions is the primary method to control impurity formation. Research has shown that conducting the solid-state reaction between ammonium heptamolybdate and phthalonitrile at an optimized temperature of 300 °C for 3 hours minimizes the presence of MoO₂, phthalimide, and unreacted molybdenum in the final product. researchgate.netkemdikbud.go.id Deviations from these optimal conditions can lead to a less pure product. researchgate.net One of the byproducts generated during the reaction, particularly when starting from phthalonitrile, is ammonia (B1221849) (NH₃) gas. researchgate.net

The table below summarizes common impurities and the strategies employed to control their formation during synthesis.

Impurity/ByproductPrecursor/SourceControl Strategy
Unreacted MolybdenumExcess molybdenum precursor (e.g., ammonium heptamolybdate)Stoichiometric control of reactants. researchgate.net
Unreacted PhthalonitrileIncomplete reactionOptimization of reaction time and temperature (e.g., 300 °C for 3 hours). researchgate.netkemdikbud.go.id
Molybdenum Dioxide (MoO₂)Excess molybdenum precursorStrict control over reactant stoichiometry. researchgate.net
PhthalimideSide reaction of phthalonitrileOptimization of reaction temperature and duration. researchgate.netkemdikbud.go.id
Ammonia (NH₃)Reaction byproduct from phthalonitrileNot typically controlled, managed as a gaseous byproduct. researchgate.net

By carefully controlling these synthesis parameters, the formation of impurities can be significantly suppressed, leading to a higher quality crude product that is more amenable to subsequent purification steps.

Advanced Purification and Isolation Techniques for High-Purity this compound Complexes

Following synthesis, the crude this compound product requires rigorous purification to remove residual impurities and byproducts. Advanced techniques such as solvent washing, recrystallization, and sublimation are employed to achieve the high purity necessary for applications like thin-film devices.

Solvent Washing is a fundamental purification step that leverages the differential solubility of the desired Mo-Pc complex and the impurities. jchemrev.com A sequential washing protocol is often effective. For example, the crude product can be washed with hot water containing 1 M potassium hydroxide (B78521) to eliminate any unreacted molybdenum compounds. researchgate.netkemdikbud.go.id Subsequent washes with organic solvents like ethanol (B145695) and acetone (B3395972) are used to remove organic impurities such as unreacted phthalonitrile and phthalimide, with the washing continuing until the filtrate is colorless. researchgate.netkemdikbud.go.id

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures. mt.comlibretexts.org The general procedure involves dissolving the impure Mo-Pc in a suitable solvent at an elevated temperature to create a saturated solution. mt.comwisc.edu As this solution slowly cools, the solubility of the Mo-Pc decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent. mt.commnstate.edu The choice of solvent is critical; an ideal solvent should dissolve Mo-Pc sparingly at room temperature but readily at higher temperatures. mnstate.edu Common solvents used for the recrystallization of organic compounds include ethanol, acetone, and tetrahydrofuran (THF). rochester.edu After crystallization, the purified crystals are collected, typically by suction filtration, and washed with a small amount of cold solvent to remove any remaining dissolved impurities before drying. wisc.edumnstate.edu

The table below outlines the steps and rationales for these purification methods.

TechniqueStepPurpose
Solvent Washing 1. Wash with hot 1 M potassium hydroxide solution.To remove unreacted inorganic molybdenum salts. researchgate.netkemdikbud.go.id
2. Wash with ethanol.To remove unreacted phthalonitrile and other organic impurities. kemdikbud.go.id
3. Wash with acetone.To further remove organic impurities until the washings are colorless. kemdikbud.go.id
Recrystallization 1. Dissolve crude product in a minimum of hot solvent.To create a saturated solution of Mo-Pc while leaving insoluble impurities behind. wisc.edu
2. Cool the solution slowly.To allow for the formation of large, pure crystals of Mo-Pc as solubility decreases. libretexts.orgmnstate.edu
3. Filter the crystals.To separate the purified solid Mo-Pc from the solvent containing dissolved impurities. mnstate.edu
4. Wash crystals with cold solvent.To rinse off any residual impurity-laden solvent from the crystal surfaces. wisc.edumnstate.edu
5. Dry the crystals.To remove any remaining solvent. mnstate.edu

Sublimation is a highly effective purification method for compounds that can transition directly from a solid to a gas phase without passing through a liquid phase. This compound is suitable for this technique, as it sublimates at approximately 400 °C. researchgate.netkemdikbud.go.id This process is typically carried out under high vacuum (10⁻⁶ to 10⁻⁸ torr). nih.gov During sublimation, the impure Mo-Pc is heated, causing it to vaporize. The vapor then travels to a cooler surface where it condenses, re-forming as a highly purified solid. nih.gov Less volatile impurities are left behind in the heating zone, resulting in significant refinement of the material.

Advanced Characterization Techniques and Spectroscopic Elucidation of Molybdenum Phthalocyanine

Vibrational Spectroscopy for Structural Confirmation and Bond Analysis

Vibrational spectroscopy serves as a fundamental tool for confirming the molecular structure of Molybdenum Phthalocyanine (B1677752) and analyzing its specific chemical bonds. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Mo-N and Mo=O Vibrations

FTIR spectroscopy is instrumental in identifying the functional groups and the coordination environment of the central molybdenum atom in the phthalocyanine macrocycle. The infrared spectrum of Mo-Pc exhibits characteristic peaks that confirm the formation of the complex and provide evidence of specific metal-ligand bonds.

Detailed analysis of the FTIR spectrum of synthesized Mo-Pc reveals distinct vibrational bands corresponding to the molybdenum-nitrogen (Mo-N) and molybdenum-oxygen (Mo=O) bonds. Research has identified a signal at approximately 891 cm⁻¹ which is attributed to the Mo-N bond vibration. researchgate.net Another significant peak is observed around 968 cm⁻¹, corresponding to the Mo=O stretching vibration. researchgate.netresearchgate.net The presence of these specific bands is a clear indicator of the successful coordination of the molybdenum ion within the phthalocyanine ring. The positions of these peaks are sensitive to the metallic core, distinguishing them from other metallophthalocyanines. researchgate.net

Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Reference
Mo-N891 researchgate.net
Mo=O968 researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational technique that provides a unique "molecular fingerprint" of a substance. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, offering additional structural information that may not be prominent in FTIR spectra. nih.gov In the context of metallophthalocyanines, Raman spectra are used to identify the molecule's chemical structure and study its vibrational modes. nih.govmdpi.com

The Raman spectrum of a phthalocyanine is characterized by a series of bands that correspond to the vibrations of the macrocyclic ring. researchgate.net The frequencies of these bands can be influenced by the central metal ion. researchgate.net This sensitivity allows for the specific signature of each metallophthalocyanine to be determined. researchgate.net For Mo-Pc, Raman spectroscopy can be used to confirm the integrity of the phthalocyanine macrocycle and to probe the interactions between the molecule and its environment, providing insights into its crystalline packing and orientation in thin films.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of Molybdenum Phthalocyanine are governed by its electronic structure. UV-Vis absorption and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions and de-excitation pathways of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Q-band and B-band Analysis and Solvent Effects

The electronic absorption spectrum of metallophthalocyanines is defined by two principal absorption regions: the B-band (or Soret band) in the near-UV region and the Q-band in the visible region. nih.govresearchgate.net

B-band: This band, typically located between 300 and 500 nm, arises from deeper π-π* electronic transitions (a₂ᵤ → e₉). nih.govacs.org

Q-band: The intense Q-band, observed between 600 and 750 nm, is characteristic of the phthalocyanine macrocycle and originates from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (a₁ᵤ → e₉). researchgate.netnih.govresearchgate.net

For Mo-Pc, the Q-band absorption has been specifically identified as occurring between 600 and 750 nm. researchgate.net The position and shape of these bands are sensitive to the surrounding environment, a phenomenon known as solvatochromism. When Mo-Pc is dissolved in different solvents such as dimethylformamide (DMF), trifluoroacetic acid (TFA), and tetrahydrofuran (B95107) (THF), changes in the absorption spectrum are observed. researchgate.net Notably, in THF and DMF solutions, the Q-band appears as a split absorption band, which can be an indication of protonation or aggregation effects. researchgate.net However, this splitting is not observed in a TFA solution. researchgate.net The central metal atom also plays a significant role in the position and intensity of these characteristic absorption peaks. nih.gov

SolventQ-band Absorption Range (nm)Spectral FeatureReference
Dimethylformamide (DMF)600-750Split absorption band researchgate.net
Tetrahydrofuran (THF)600-750Split absorption band researchgate.net
Trifluoroacetic acid (TFA)600-750Single absorption band researchgate.net

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy probes the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides information about the efficiency of the radiative de-excitation process. The fluorescence quantum yield (ΦF) is a key parameter that quantifies this efficiency, defined as the ratio of photons emitted to photons absorbed. rsc.org

The determination of ΦF for phthalocyanine compounds is typically performed using a comparative method. rsc.org This involves using a standard compound with a known quantum yield, such as unsubstituted Zinc Phthalocyanine (ZnPc), and comparing its fluorescence intensity to that of the sample under identical experimental conditions. rsc.orgcumhuriyet.edu.tr The absorbance of the sample and standard solutions at the excitation wavelength must be kept low to avoid inner-filter effects. omlc.org While specific quantum yield values for Mo-Pc are not extensively reported, the methodology allows for the characterization of its emissive properties, which are crucial for applications in fields like photodynamic therapy and optical limiting.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity Assessment

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure and assessing the phase purity of solid materials. ucsd.eduaip.org For Mo-Pc, XRD is used to confirm that the synthesis process has yielded the desired crystalline product, free from starting materials or side products. researchgate.net

Studies on synthesized Mo-Pc have utilized XRD to verify the absence of impurities such as molybdenum oxide (MoO₂), phthalimide (B116566), and unreacted molybdenum. researchgate.net The resulting diffraction pattern provides a unique set of diffraction lines (peaks at specific 2θ angles) that are characteristic of the Mo-Pc crystal structure. For a successfully synthesized Mo-Pc sample, diffraction lines have been identified at 2θ values of 7.16°, 12.28°, 23.84°, 26.38°, and 28.18°. researchgate.net The absence of peaks corresponding to potential impurities confirms the phase purity of the material. This analysis is critical for ensuring the reproducible and reliable performance of Mo-Pc in any application. researchgate.net

Characteristic Diffraction Lines (2θ) for Mo-PcReference
7.16° researchgate.net
12.28° researchgate.net
23.84° researchgate.net
26.38° researchgate.net
28.18° researchgate.net

Photoelectron Spectroscopy for Electronic Structure and Oxidation State Analysis

Photoelectron spectroscopy is a powerful surface-sensitive technique used to investigate the electronic structure and chemical states of this compound (MoPc). By irradiating the material with photons and analyzing the kinetic energy of the emitted electrons, detailed information about the elemental composition, oxidation states, and valence band structure can be obtained.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Mo Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a quantitative analytical technique that provides information on the elemental composition and the chemical state of the elements within the outermost ~10 nm of a material's surface. carleton.edu In the context of this compound, XPS is instrumental in confirming the presence of molybdenum, carbon, and nitrogen, and more importantly, in determining the oxidation state of the central molybdenum atom.

The core-level spectra of the Mo 3d region are of particular interest. The Mo 3d spectrum exhibits a doublet, consisting of the Mo 3d₅/₂ and Mo 3d₃/₂ peaks, due to spin-orbit coupling. The binding energy of these peaks is highly sensitive to the oxidation state of the molybdenum atom. Different oxidation states of molybdenum, such as Mo(IV), Mo(V), and Mo(VI), will present distinct binding energies. For instance, studies on various molybdenum oxides have established a clear trend of increasing Mo 3d binding energy with an increasing oxidation state. thermofisher.comxpsfitting.comlmaleidykla.lt

Research has shown that for molybdenum oxides, the Mo 3d₅/₂ peak for Mo⁴⁺ is typically found around 229.0–229.5 eV, for Mo⁵⁺ around 230.5–231.9 eV, and for Mo⁶⁺ around 232.1–233.1 eV. thermofisher.comxpsfitting.comlmaleidykla.lt In electrodeposited coatings containing mixed molybdenum oxides, XPS analysis has been used to identify the presence of Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺ states simultaneously. lmaleidykla.lt For molybdenum-pterin complexes, XPS has been crucial in assigning a formal Mo(V) oxidation state by observing shifts in Mo 3d binding energies compared to Mo(VI) reagents. brynmawr.edu

The quantitative analysis of XPS data allows for the determination of the atomic percentages of the constituent elements on the surface, providing insight into the stoichiometry of the MoPc film. nih.govyoutube.com However, it is important to note that the surface composition may differ from the bulk composition. carleton.edu

Interactive Data Table: Representative Mo 3d Binding Energies for Different Oxidation States
Oxidation StateMo 3d₅/₂ Binding Energy (eV)Mo 3d₃/₂ Binding Energy (eV)Reference Compound(s)
Mo(IV)229.0 - 229.5~232.1 - 232.6MoO₂
Mo(V)230.5 - 231.9~233.6 - 235.0Molybdenum-pterin complexes, MoOₓ
Mo(VI)232.1 - 233.1~235.2 - 236.2MoO₃

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Ultraviolet Photoelectron Spectroscopy (UPS) and Angle-Resolved Photoelectron Spectroscopy (ARPES) for Valence Band Characterization

Ultraviolet Photoelectron Spectroscopy (UPS) and Angle-Resolved Photoelectron Spectroscopy (ARPES) are techniques used to probe the valence band structure of materials. UPS, which uses ultraviolet photons, provides information about the density of states in the valence region, including the highest occupied molecular orbital (HOMO). helmholtz-berlin.de This is crucial for understanding the electronic properties of MoPc, particularly in the context of its application in electronic devices.

Studies on related metallophthalocyanines, such as cobalt phthalocyanine on molybdenum disulfide (MoS₂), have utilized UPS to measure the work function and investigate the electronic interactions at the interface. chemrxiv.org The spectra can reveal the formation of interface states and energy level alignment, which are critical parameters in device performance. helmholtz-berlin.de

ARPES provides more detailed information by measuring the kinetic energy and emission angle of the photoelectrons. This allows for the mapping of the electronic band structure (energy versus momentum) of crystalline materials. While often applied to single crystals, ARPES can provide insights into the orientation and electronic structure of ordered molecular films of phthalocyanines.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Molybdenum(V) Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying paramagnetic metal centers, such as Molybdenum(V), which has a d¹ electron configuration. acs.orgchemrxiv.org EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center.

In the study of this compound derivatives, EPR is a key tool for confirming the Mo(V) oxidation state and characterizing the coordination geometry. nih.gov The EPR spectrum of a Mo(V) species is characterized by its g-values and hyperfine coupling constants. The g-tensor provides information about the electronic structure and symmetry of the metal center, while hyperfine coupling to magnetic nuclei (like ¹⁴N, ³⁵Cl, ³⁷Cl, and the magnetic isotopes of molybdenum, ⁹⁵Mo and ⁹⁷Mo) reveals details about the ligands coordinated to the molybdenum ion. acs.orgchemrxiv.org

For soluble alkyl and aryl imido phthalocyanines with a molybdenum(V) central metal, EPR studies have revealed differences in the electronic structures depending on the nature of the axial ligand. nih.govacs.org For example, the spectra can distinguish between axial and rhombic symmetry, providing insights into the coordination environment of the molybdenum atom. acs.org Computer simulations of the EPR spectra are often employed to extract precise g-values and hyperfine coupling parameters. nih.gov

Interactive Data Table: Representative EPR Parameters for Mo(V) Phthalocyanine Complexes
Complexg_isog⊥g_∥Reference
[Pc#Mo(NtBu)Cl]1.9810> g_∥< g_⊥ acs.org
[Ppz#Mo(NMes)Cl]1.9790-- acs.org

Note: g_iso is the isotropic g-value. g_⊥ and g_∥ are the perpendicular and parallel components of the g-tensor for axially symmetric species. Pc# and Ppz# represent substituted phthalocyanine and pyrazinoporphyrazine ligands, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of diamagnetic compounds in solution. While paramagnetic species like Mo(V)Pc are generally not suitable for standard NMR analysis due to signal broadening, diamagnetic forms of this compound, such as those with Mo(IV) or Mo(VI), can be characterized by this method.

¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the phthalocyanine ligand and any peripheral substituents. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the precise determination of the molecular structure. For substituted molybdenum phthalocyanines, NMR is essential for confirming the successful synthesis and purity of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. For this compound and its derivatives, mass spectrometry is a crucial tool for confirming the molecular formula. nih.gov

Various ionization techniques can be employed for the analysis of phthalocyanines. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has been shown to be a powerful tool for the characterization of a variety of phthalocyanines. worldscientific.comqub.ac.uk This technique can be used to detect intact molecular ions and is sensitive enough to monitor chemical reactions, such as bromination. nih.gov In some cases, metal-phthalocyanines themselves can be used as matrices for the analysis of small molecules. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Atmospheric Pressure Chemical Ionization (APCI), can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. acs.org

The mass spectrum of a this compound will show a characteristic isotopic pattern due to the multiple naturally occurring isotopes of molybdenum. Analysis of the fragmentation pattern can provide insights into the stability of the molecule and the nature of its substituents.

Thermal Analysis (TGA, DSC) for Thermal Stability Studies in Research Contexts

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials. umd.eduunimelb.edu.auuniversallab.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com For this compound, TGA is used to determine its thermal stability and decomposition temperature. kemdikbud.go.id The TGA curve provides information on the temperature at which the compound begins to decompose and the extent of mass loss at different stages. nih.gov Studies on related metallophthalocyanines have shown that decomposition can begin at temperatures below 300°C, with significant mass loss occurring at higher temperatures. researchgate.net The thermal stability of MoPc is an important consideration for its use in applications that involve high temperatures, such as in certain electronic devices or catalytic processes.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. unimelb.edu.au DSC can be used to identify phase transitions, such as melting and crystallization, as well as to measure the enthalpy of these transitions. For this compound, which often sublimes rather than melts, DSC can provide information about sublimation and other thermal events. kemdikbud.go.id The combination of TGA and DSC provides a comprehensive understanding of the thermal behavior of this compound. netzsch.com

Interactive Data Table: Thermal Properties of Phthalocyanines
CompoundDecomposition Onset (°C)Sublimation Temperature (°C)Notes
This compound-380–400Sublimes to a bright violet product. kemdikbud.go.id
Phthalocyanine (Pc)>300-99% weight loss at major decomposition. researchgate.net
Metal Phthalocyanines (Mg, Mn, Fe, Co, Zn)>300-~90% weight loss at major decomposition. researchgate.net

Note: Specific temperatures can vary depending on the experimental conditions (e.g., heating rate, atmosphere).

Theoretical and Computational Investigations of Molybdenum Phthalocyanine Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the fundamental properties of metallophthalocyanines (MPcs), including molybdenum phthalocyanine (B1677752). mdpi.comsemanticscholar.org DFT calculations allow for a detailed understanding of the molecule's three-dimensional arrangement of atoms, the distribution of electrons, and its propensity to engage in chemical reactions.

DFT studies typically begin with a geometry optimization to determine the most stable molecular structure of MoPc. In this process, the arrangement of atoms is systematically adjusted to find the configuration with the lowest total energy. scirp.org For metallophthalocyanines, these calculations generally confirm a planar or near-planar structure for the phthalocyanine macrocycle, with the metal ion situated at its center, coordinated to the four inner nitrogen atoms. semanticscholar.org In the case of molybdenum, which can exhibit various oxidation states and coordination geometries, DFT is crucial for predicting the precise bond lengths and angles, such as the Mo-N (isoindole) and Mo-N (aza) distances, as well as the planarity of the molecule. While specific experimental crystallographic data for MoPc is scarce, DFT provides invaluable theoretical predictions for these structural parameters.

Beyond molecular geometry, DFT is instrumental in mapping the electronic structure of MoPc. These calculations provide information on the distribution of electron density, which is key to understanding the molecule's chemical behavior. Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is central to this endeavor. The energies and spatial distributions of these frontier orbitals are critical in determining the electronic and optical properties of the molecule. chemrxiv.org

Furthermore, DFT calculations can be used to predict the reactivity of MoPc through the analysis of various reactivity descriptors. These descriptors, derived from the electronic structure, can indicate the most likely sites for electrophilic or nucleophilic attack, providing insights into how MoPc will interact with other chemical species. For instance, the Fukui function can be calculated to identify regions of the molecule that are most susceptible to changes in electron density upon reaction.

Table 1: Representative DFT-Calculated Properties of Metallophthalocyanines

PropertyFePcCoPcNiPcCuPcZnPc
M-N Bond Length (Å) >1.9~1.9<1.9~1.95>1.95
HOMO-LUMO Gap (eV) ~2.2~2.1~2.2~2.1~2.0
Charge on Metal Atom HighModerateLowModerateHigh

Quasiparticle Electronic Structure Calculations (e.g., GW Approximation)

While DFT is a powerful tool for ground-state properties, it can be less accurate for describing excited-state properties and the precise energies of adding or removing an electron, which are known as quasiparticle energies. duke.edu For a more accurate determination of these properties in systems like molybdenum phthalocyanine, many-body perturbation theory methods, such as the GW approximation, are employed. researchgate.netarxiv.orgarxiv.org

The GW approximation provides a more rigorous framework for calculating the electronic self-energy, which accounts for the dynamic screening of electron-electron interactions. researchgate.netaps.org This is particularly important for accurately predicting the energies of molecular orbitals, which correspond to the ionization potential and electron affinity. The term "quasiparticle" is used to describe an electron or hole and its surrounding polarization cloud, which effectively "dresses" the bare particle and modifies its energy. wikipedia.org

In the context of MoPc, GW calculations would be crucial for determining a precise quasiparticle band gap, which is the energy difference between the highest occupied and lowest unoccupied molecular orbitals. arxiv.orgarxiv.org This is especially relevant for understanding the performance of MoPc in electronic and optoelectronic devices, where charge injection and transport are governed by these energy levels. researchgate.net

Recent studies have applied the GW approximation to investigate the electronic structure of interfaces between phthalocyanines and two-dimensional materials like molybdenum disulfide (MoS₂). researchgate.net These studies, while not specifically on MoPc, have demonstrated the importance of the GW approach in accurately describing the energy level alignment at such interfaces, which is critical for predicting charge transfer dynamics. researchgate.netresearchgate.net For instance, first-principles substrate screening GW approaches have been used to characterize the quasiparticle electronic structure of metal-free phthalocyanine (H₂Pc) and zinc phthalocyanine (ZnPc) adsorbed on MoS₂. researchgate.net Such studies provide a methodological blueprint for future investigations into the quasiparticle electronic structure of MoPc and its heterostructures.

Molecular Orbital Theory and Frontier Orbital Analysis (HOMO-LUMO Gaps, Orbital Character, and Energy Alignment)

Molecular Orbital (MO) theory provides a fundamental framework for understanding the electronic structure and properties of molecules like this compound. libretexts.orgwikipedia.orgyoutube.com Within this theory, the concept of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of paramount importance for describing a molecule's chemical reactivity and its optical and electronic characteristics. libretexts.orgwikipedia.orgresearchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and the energy required for electronic excitation. semanticscholar.orgresearchgate.net A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited, which is relevant for applications in areas like photosensitizers and organic semiconductors. researchgate.net For metallophthalocyanines, the nature of the central metal ion can significantly influence the HOMO-LUMO gap. semanticscholar.org

In most metallophthalocyanines, the HOMO is typically a π-orbital localized on the phthalocyanine macrocycle, often of a₁u symmetry in the D₄h point group. chemrxiv.org Similarly, the LUMO is also a π-orbital of the macrocycle, commonly of e_g symmetry. chemrxiv.org This means that the lowest energy electronic transitions are generally π-π transitions within the phthalocyanine ring. However, the d-orbitals of the central metal atom can also play a crucial role. chemrxiv.org Depending on their energy levels relative to the phthalocyanine frontier orbitals, they can either be directly involved in the HOMO or LUMO or can mix with the ligand orbitals, thereby modulating the electronic properties. chemrxiv.org

For this compound, the d-orbitals of the molybdenum atom are expected to influence the electronic structure. Theoretical calculations are necessary to determine the precise energy ordering and character of the frontier orbitals. For instance, in other transition metal phthalocyanines, the d-orbitals can appear as distinct molecular orbitals between the HOMO and LUMO of the phthalocyanine ligand, or they can hybridize with the ligand orbitals. chemrxiv.org The specific oxidation state and coordination environment of the molybdenum ion in the phthalocyanine ring will dictate the filling of its d-orbitals and their interaction with the macrocycle.

The energy alignment of the HOMO and LUMO levels of MoPc with the energy levels of adjacent materials is critical for the functioning of electronic devices. For example, in a heterojunction with a semiconductor like MoS₂, the relative alignment of the MoPc HOMO and LUMO with the valence and conduction bands of MoS₂ will determine the direction and efficiency of charge transfer. researchgate.netchemrxiv.org

Charge Transfer Dynamics and Interfacial Electronic Interactions

The behavior of this compound in electronic and optoelectronic devices is largely governed by charge transfer processes occurring at interfaces with other materials. nih.gov Understanding the dynamics of electron transfer and the nature of electronic interactions at these interfaces is crucial for designing and optimizing such devices.

Electron Transfer Mechanisms in Heterostructures

When this compound forms a heterostructure with another material, such as a semiconductor like molybdenum disulfide (MoS₂), the transfer of electrons across the interface can be induced by light absorption. chemrxiv.orgnih.gov The efficiency and direction of this charge transfer depend on the energy level alignment of the two materials. researchgate.net

In a typical scenario, upon absorption of a photon, an electron in the phthalocyanine is excited from its HOMO to its LUMO. If the LUMO of the MoPc is energetically higher than the conduction band minimum of the adjacent semiconductor, the excited electron can be transferred from the MoPc to the semiconductor. researchgate.net Conversely, a hole can be transferred from the valence band maximum of the semiconductor to the HOMO of the MoPc if the latter is at a lower energy. This process of charge separation is fundamental to the operation of photovoltaic devices and photodetectors. researchgate.net

The mechanism of electron transfer can be influenced by several factors, including the strength of the electronic coupling between the MoPc and the substrate, the presence of defects, and the molecular orientation at the interface. chemrxiv.org Theoretical studies on related metallophthalocyanine/MoS₂ systems have shown that the timescale for this interfacial electron transfer can be ultrafast, on the order of femtoseconds. researchgate.net Nonadiabatic dynamics simulations, which account for the coupling between electronic and nuclear motion, are often employed to model these rapid charge transfer events. researchgate.net These simulations have revealed that vibrational modes of both the phthalocyanine and the substrate can play a significant role in facilitating the electron transfer process. researchgate.net

Dielectric Screening Effects on Molecular Energy Levels

The electronic energy levels of a this compound molecule, including its HOMO and LUMO levels, are not static but can be significantly influenced by its surrounding environment. nih.govharvard.edu When MoPc is placed on a substrate or embedded in a dielectric medium, the electric field from the electrons and holes within the molecule is "screened" by the surrounding material. nih.govrsc.orgresearchgate.net This dielectric screening effect can alter the quasiparticle energy gap and the binding energy of excitons (electron-hole pairs) in the molecule. nih.govharvard.edu

The extent of this screening depends on the dielectric constant of the surrounding medium. nih.gov A higher dielectric constant generally leads to stronger screening, which reduces the Coulomb interaction between electrons and holes. This can lead to a reduction in the exciton (B1674681) binding energy and a modification of the transport gap. nih.govharvard.edu

Theoretical studies on phthalocyanines at interfaces with materials like MoS₂ have highlighted the importance of accounting for dielectric screening to accurately predict the energy level alignment. researchgate.netnih.gov For example, the energy levels of a phthalocyanine molecule in the gas phase can be significantly different from its energy levels when adsorbed on a substrate. researchgate.net The substrate effectively screens the intramolecular Coulomb interactions, leading to a renormalization of the molecular energy levels. researchgate.net Computational methods that incorporate these dielectric screening effects, such as the GW approximation with substrate screening, are essential for a quantitative understanding of the electronic properties of MoPc in realistic device environments. researchgate.netnih.govharvard.edu

Molecular Dynamics Simulations for Conformational and Solvent Effects

While quantum mechanical methods like DFT provide detailed insights into the electronic structure of a single, often static, this compound molecule, Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of MoPc, including its conformational flexibility and its interactions with surrounding solvent molecules. nih.govmdpi.comnih.govmdpi.com

MD simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of MoPc, revealing how the molecule might flex, bend, or distort from its equilibrium geometry. nih.govmdpi.comnih.govmdpi.com For a large and relatively rigid molecule like phthalocyanine, these motions might include out-of-plane distortions of the macrocycle or movements of peripheral substituents. Understanding the conformational flexibility is important as it can influence the molecule's packing in thin films and its interactions with other molecules. nih.gov

Furthermore, MD simulations are particularly well-suited for studying the effects of a solvent on the properties and behavior of MoPc. nih.govcore.ac.uk In solution, solvent molecules can interact with the phthalocyanine in various ways, including through van der Waals forces and electrostatic interactions. These interactions can lead to the formation of a solvent shell around the MoPc molecule, which can in turn affect its electronic properties and reactivity. core.ac.uk

MD simulations can be used to investigate phenomena such as the aggregation of phthalocyanine molecules in solution. The tendency of phthalocyanines to stack on top of each other is a well-known phenomenon that significantly alters their optical and electronic properties. MD simulations can provide atomistic details of how solvent molecules mediate these intermolecular interactions. By simulating MoPc in different solvents, it is possible to understand how the polarity and size of the solvent molecules influence the solubility and aggregation behavior of the phthalocyanine.

Ligand Field Theory and Molybdenum Oxidation States in Phthalocyanine Complexes

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of coordination compounds, including this compound (MoPc). wikipedia.orgbritannica.com LFT extends Crystal Field Theory by incorporating covalent interactions, offering a more complete description of the bonding between the central molybdenum atom and the phthalocyanine ligand. libretexts.org The theory examines how the electric field generated by the ligand's donor atoms affects the energy levels of the metal's d-orbitals. britannica.comlibretexts.org In the MoPc complex, the phthalocyanine macrocycle acts as a strong-field, planar quadradentate ligand, imposing a D4h symmetry on the central molybdenum ion. sdstate.eduaip.org This specific geometric arrangement is crucial as it lifts the degeneracy of the molybdenum's d-orbitals, leading to a distinct splitting pattern that dictates the complex's electronic, magnetic, and spectroscopic properties. britannica.comaip.org

Molybdenum is notable for its chemical versatility, capable of existing in a wide array of oxidation states, from –2 to +6. This flexibility allows for the formation of a variety of phthalocyanine derivatives. sdstate.edu The specific oxidation state of molybdenum within the phthalocyanine complex is a key determinant of its d-electron configuration and, consequently, its reactivity and physical characteristics. Investigations have successfully prepared and characterized specific MoPc complexes, such as the air-stable, diamagnetic phthalocyanine-oxymolybdenum(IV), often denoted as MoOPc. rsc.org The diamagnetic nature of this compound suggests an electronic configuration where all electrons are paired.

The D4h symmetry environment created by the phthalocyanine ligand splits the five d-orbitals into four distinct energy levels. The relative ordering of these orbitals is critical for predicting the ground state electronic configuration of the molybdenum ion. Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating these electronic structures. nih.govacs.org For transition metal phthalocyanines, the typical d-orbital splitting pattern in a D4h field is shown below.

Table 1: D-orbital Splitting in an Idealized D4h Ligand Field for Metallophthalocyanines
Energy LevelOrbital DesignationContributing d-orbitalsDescription
Highestb1gdx²−y²Points directly towards the nitrogen lone pairs (σ-antibonding).
a1gdPoints along the z-axis, perpendicular to the Pc plane.
|eg(dxz, dyz)Degenerate orbitals involved in π-bonding with the ligand.
Lowestb2gdxyLies in the plane of the ligand, between the N atoms.

The precise energy of each level and the resulting ground state depend on the specific oxidation state of the molybdenum and the presence of any axial ligands. For example, in the case of Mo(IV) in MoOPc, which has a d² electron configuration, the two d-electrons would occupy the lowest available energy orbital, leading to the observed diamagnetism.

Research into this compound complexes has yielded specific findings that correlate theoretical models with experimental observations. The synthesis and characterization of MoPc have confirmed its structure and provided insight into its properties.

Table 2: Selected Research Findings on this compound Complexes
Molybdenum Complex/SystemOxidation StateKey Findings and ObservationsReference
Phthalocyanine-oxymolybdenum(IV) (MoOPc)Mo(IV)Prepared as an air-stable, diamagnetic complex, indicating a paired d² electron configuration. rsc.org
General Molybdenum PhthalocyaninesVariable (0 to +6)Molybdenum's ability to exist in multiple oxidation states allows for the development of diverse phthalocyanine derivatives. sdstate.edu
Coordination Complexes with Tin(II) PhthalocyanineMo(I) → Mo(II)Coordination of a molybdenum carbonyl fragment to a tin phthalocyanine radical anion resulted in the oxidation of Mo(I) to Mo(II). acs.org
Synthesized Mo-PcNot explicitly stated, but precursor is heptamolybdateFTIR measurements showed characteristic peaks for Mo-N and Mo=O bonds at 891 and 968 cm⁻¹ respectively.

These theoretical and computational investigations are crucial for rationalizing the observed properties of this compound and for predicting the behavior of new, yet-to-be-synthesized complexes. The interplay between the molybdenum's oxidation state and the strong ligand field of the phthalocyanine macrocycle is fundamental to the unique chemistry of this class of compounds.

Research Applications and Advanced Material Development of Molybdenum Phthalocyanine

Catalytic Research Endeavors

The catalytic activity of molybdenum phthalocyanine (B1677752) is a subject of ongoing research, with studies exploring its efficacy in a range of chemical transformations. The variable oxidation states of the central molybdenum atom play a crucial role in its catalytic cycle for various reactions.

Oxidation and Reduction Catalysis Mechanisms and Reaction Pathways

Molybdenum phthalocyanine has been investigated as a catalyst in both oxidation and reduction reactions. In oxidation catalysis, dioxomolybdenum(VI) phthalocyanine has been noted as a homogeneous catalyst for the epoxidation of alkenes. researchgate.net The mechanism of such molybdenum-catalyzed epoxidations is generally believed to involve the formation of a molybdenum-peroxo species as a key intermediate, which then transfers an oxygen atom to the alkene substrate. mdpi.com The reaction pathway is influenced by the nature of the oxidant and the solvent system used. scienceopen.com

In the realm of reduction catalysis, while specific studies on this compound are less common than for other metallophthalocyanines like iron or cobalt phthalocyanine, the broader family of molybdenum complexes is known to catalyze the reduction of various functional groups. longdom.org For instance, molybdenum-based catalysts have been effectively used for the chemoselective reduction of nitroarenes to their corresponding anilines. nih.gov The mechanism in these cases often involves the activation of the reducing agent by the molybdenum center, facilitating the transfer of hydride ions or electrons to the substrate. The phthalocyanine ligand can modulate the redox potential of the molybdenum center, thereby influencing the catalytic activity and selectivity.

Carbene Transfer Reactions and Reactivity Enhancement Studies

Carbene transfer reactions, such as cyclopropanation and N-H insertion, are powerful tools in organic synthesis. While metallophthalocyanines, in general, have shown promise in catalyzing such reactions, specific research on this compound in this area is limited. mdpi.com Other molybdenum complexes, however, have been successfully employed in catalytic carbene transfer reactions. helmholtz-berlin.de The reactivity in these systems is dictated by the formation of a metal-carbene intermediate. It is hypothesized that this compound could also facilitate such reactions, where the phthalocyanine ligand would influence the electrophilicity and stability of the molybdenum-carbene species. Further research is needed to explore the potential of this compound in this domain and to study how modifications to the phthalocyanine ring or the axial ligands on the molybdenum center could enhance its reactivity and selectivity in carbene transfer processes.

Oxygen Reduction Reaction (ORR) Electrocatalysis and Mechanistic Insights

The oxygen reduction reaction (ORR) is a critical process in fuel cells and metal-air batteries. Metallophthalocyanines are a promising class of non-precious metal catalysts for the ORR. wku.edu Theoretical studies based on density functional theory (DFT) have been conducted to screen various transition metal phthalocyanines for their potential as ORR electrocatalysts. mdpi.com These computational studies provide insights into the reaction mechanism at the molecular level.

The ORR can proceed via a direct 4-electron pathway, producing water, or a 2-electron pathway, yielding hydrogen peroxide. The central metal atom in the phthalocyanine complex plays a pivotal role in determining the preferred reaction pathway and the overpotential required to drive the reaction. For this compound, computational screening has been used to predict its ORR activity.

Calculated Overpotentials for Oxygen Reduction Reaction (ORR) on Various Metallophthalocyanines
Metallophthalocyanine (MPc)Calculated ORR Overpotential (V)
This compound (MoPc)0.77
Iron Phthalocyanine (FePc)0.45
Cobalt Phthalocyanine (CoPc)0.51
Rhodium Phthalocyanine (RhPc)0.44
Iridium Phthalocyanine (IrPc)0.55

Note: Data is based on computational screening studies and represents theoretical values. researchgate.netresearchgate.net

Comparative Catalytic Studies with Other Metallophthalocyanine Complexes

Comparative studies are essential to understand the unique catalytic properties of this compound relative to other metallophthalocyanines. While direct, comprehensive comparative studies are not abundant, some general trends can be observed from the existing literature. For instance, in the context of ORR electrocatalysis, computational studies suggest that this compound has a higher theoretical overpotential compared to phthalocyanines of iron, cobalt, and rhodium, indicating potentially lower activity. researchgate.netresearchgate.net

In oxidation reactions, the catalytic performance of metallophthalocyanines is highly dependent on the specific reaction and conditions. For the aerobic oxidation of thiols, cobalt phthalocyanine is often considered a benchmark catalyst. mdpi.com Molybdenum-based catalysts, including this compound, are particularly noted for their effectiveness in alkene epoxidation. mdpi.com A systematic comparative study under identical conditions would be necessary to definitively rank the catalytic activity of this compound against other metallophthalocyanines for various oxidation and reduction reactions.

Optoelectronic and Semiconductor Device Research

Metallophthalocyanines are well-known for their semiconducting and photophysical properties, which make them attractive materials for applications in organic electronics. researchgate.net Their high thermal and chemical stability, coupled with their strong absorption in the visible and near-infrared regions, are advantageous for optoelectronic devices. researchgate.net

Development for Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

In the field of organic electronics, metallophthalocyanines are widely used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netresearchgate.net In OLEDs, metallophthalocyanines can function as hole injection or transport layers, facilitating the efficient injection and transport of charge carriers to the emissive layer. researchgate.net The performance of OLEDs, including their external quantum efficiency, is highly dependent on the energy level alignment of the different layers. While various metallophthalocyanines have been incorporated into OLEDs, specific performance data for this compound-containing devices is not widely reported in the literature.

In organic photovoltaic cells, metallophthalocyanines are typically used as the p-type semiconductor (donor) material in conjunction with an n-type semiconductor (acceptor), often a fullerene derivative. researchgate.net The power conversion efficiency of these devices is influenced by factors such as the optical absorption, charge carrier mobility, and the morphology of the donor-acceptor blend. nih.gov Although there is extensive research on metallophthalocyanine-based solar cells, with reported efficiencies for some devices approaching 20%, detailed studies on the photovoltaic performance of this compound are scarce. nih.gov Theoretical studies have explored the interfacial electron transfer dynamics between zinc phthalocyanine and molybdenum disulfide, providing insights that could be relevant for designing novel photovoltaic heterostructures. nih.gov Further experimental work is required to fully assess the potential of this compound in high-efficiency OLEDs and organic solar cells.

Thin Film Deposition Techniques and Morphological Influence on Optoelectronic Performance

The fabrication of this compound thin films is achieved through various deposition techniques, with physical vapor deposition (PVD) and solution processing being prominent methods. squarespace.com The choice of deposition technique and its associated parameters, such as substrate temperature and deposition rate, critically dictates the morphology, crystallinity, and molecular orientation of the resulting film. These structural characteristics, in turn, have a profound influence on the film's optoelectronic performance. squarespace.comnih.gov

During PVD, this compound is sublimated in a high vacuum and subsequently condenses onto a substrate. scirp.org The morphology of the film is governed by the interplay between molecule-molecule and molecule-substrate interactions. squarespace.com Generally, thin-film formation follows one of three growth modes: island (Volmer-Weber), layer-by-layer (Frank-van der Merwe), or layer-plus-island (Stranski-Krastanov). squarespace.com For many metal phthalocyanines (MPcs), island growth is common, where molecules are more strongly attracted to each other than to the substrate, leading to the formation of three-dimensional crystallites. squarespace.com

The substrate temperature during deposition is a key factor in controlling the film's structure. Deposition at room temperature often results in disordered or amorphous films, whereas higher substrate temperatures can promote the formation of more ordered, polycrystalline structures with larger grain sizes. nsf.gov This increased crystallinity and preferred molecular orientation, typically with the phthalocyanine macrocycles standing edge-on to the substrate, enhances π-π stacking parallel to the substrate surface. This configuration is highly favorable for in-plane charge transport, which is crucial for devices like thin-film transistors. nih.govnsf.gov

This compound, like other MPcs, can exist in different polymorphic forms, most commonly the α (alpha) and β (beta) phases. The metastable α-phase often forms during vacuum deposition, while the more thermodynamically stable β-phase can be obtained through thermal annealing (at temperatures around 200–300 °C) or solvent vapor treatment. nih.gov The transition from the α to the β phase involves a change in the molecular packing and tilt angle, which alters the degree of π-electron overlap and consequently affects the material's optical and electrical properties. nih.gov The optical properties, such as the absorption spectrum, are strongly influenced by this morphology. The Q-band, a characteristic absorption feature in the visible region for phthalocyanines, can exhibit shifts and broadening depending on the aggregation state and crystalline phase of the molecules in the thin film. scirp.org

Heterostructure Formation and Interfacial Engineering with 2D Materials (e.g., MoS₂)

The integration of this compound with two-dimensional (2D) materials, particularly molybdenum disulfide (MoS₂), has emerged as a promising strategy for developing novel optoelectronic devices. mdpi.com These mixed-dimensional heterojunctions combine the strong light-absorbing properties of the organic molecule with the excellent electronic characteristics of the 2D material. acs.org The formation of these heterostructures is typically achieved by depositing a thin film of this compound onto a layer of MoS₂. acs.org

The interaction at the interface is predominantly governed by non-covalent, van der Waals forces, which preserves the intrinsic electronic properties of both constituent materials. acs.orgunipa.it However, this weak interaction is sufficient to facilitate significant electronic coupling, leading to efficient charge transfer upon photoexcitation. acs.orgacs.org Theoretical and experimental studies on similar metal phthalocyanine/MoS₂ systems reveal that the adsorption of the molecules can induce doping in the MoS₂ layer. acs.orgresearchgate.net For instance, a considerable charge transfer can occur from the phthalocyanine molecules to the MoS₂, turning the intrinsically n-type MoS₂ into a more strongly n-doped semiconductor. acs.org

Upon illumination, these type-II heterojunctions exhibit ultrafast charge transfer processes. Photo-generated excitons in either the this compound or the MoS₂ layer can dissociate at the interface, with electrons and holes being transferred to the material with the more favorable energy level. acs.org In some phthalocyanine/MoS₂ systems, sub-picosecond hole transfer from the MoS₂ to the phthalocyanine and even faster electron transfer from the phthalocyanine to the MoS₂ have been observed. acs.org This efficient charge separation is crucial for applications in photovoltaics and photodetectors, as it reduces the recombination of charge carriers and enhances the device's quantum efficiency. acs.orgnih.gov The formation of such heterostructures has been shown to improve the light absorbance of monolayer MoS₂ over a broad wavelength range. acs.org

Charge Carrier Transport and Mobility Investigations in Thin Films

Charge carrier transport in this compound thin films, as in many organic semiconductors, is a complex process heavily influenced by the material's structural order. aip.orgaps.org In disordered or amorphous films, charge transport is typically described by a hopping mechanism, where charge carriers (holes or electrons) jump between localized states corresponding to individual molecules. aip.org This process is thermally activated and strongly dependent on the electric field, leading to a mobility that increases with both temperature and field strength. aip.org

The mobility of charge carriers is a key parameter for evaluating the performance of a semiconductor. Investigations into various metal phthalocyanine thin films have shown that the mobility is highly anisotropic and depends on the molecular orientation relative to the direction of current flow. nsf.govaps.org As mentioned previously, an edge-on orientation of the molecules is beneficial for in-plane charge transport in devices like field-effect transistors, as it aligns the direction of π-π stacking with the source-drain channel. nsf.gov

Several models are used to describe charge transport in these materials, including the Gaussian disorder model (GDM) and the multiple trapping and release (MTR) model. aip.orgscispace.com The GDM assumes that charge carriers hop through a density of states that has a Gaussian distribution, which accounts for the energetic disorder present in the material. aip.org The MTR model is often applied to polycrystalline films, where transport is controlled by the trapping of carriers in states located within the band gap at grain boundaries. scispace.com The experimental current-voltage (I-V) characteristics of devices based on metal phthalocyanine films are often analyzed in the context of space-charge-limited current (SCLC), which allows for the determination of charge carrier mobility and trap density. aip.orgucsd.edu

Sensor Development and Sensing Mechanisms

Gas Sensing Applications and Selectivity Studies

This compound and other metal phthalocyanines are extensively researched for gas sensing applications due to their high chemical stability, sensitivity to various gases, and the ability to operate at room temperature. nih.govrsc.orgscienceopen.com The sensing mechanism is primarily based on the change in the electrical conductivity of the phthalocyanine thin film upon exposure to target gas molecules. rsc.org As p-type semiconductors, the conductivity of metal phthalocyanines is dominated by holes. nih.gov

When exposed to oxidizing gases like nitrogen dioxide (NO₂), which is a strong electron acceptor, the gas molecules adsorb onto the surface of the phthalocyanine film. rsc.orgnih.gov This adsorption process involves a charge transfer from the p-type phthalocyanine to the NO₂ molecule, leading to the formation of NO₂⁻ ions on the surface. rsc.org This transfer of electrons effectively increases the concentration of holes (the majority charge carriers) in the phthalocyanine material, thereby increasing its conductivity. rsc.org This change in resistance or conductivity is the measured sensor response.

Conversely, when exposed to reducing gases (electron donors), the opposite effect occurs. The gas molecules donate electrons to the p-type material, which recombine with the holes, leading to a decrease in the charge carrier concentration and thus a decrease in conductivity. ucsd.edu

The selectivity of a sensor is its ability to respond to a specific target gas in the presence of other interfering gases. For phthalocyanine-based sensors, selectivity can be tuned by several factors, including:

The central metal atom: The nature of the central metal ion in the phthalocyanine ring plays a crucial role in the interaction with gas molecules, influencing both sensitivity and selectivity. ucsd.edu

Film morphology: The surface area and crystal structure of the thin film affect the number of available active sites for gas adsorption. Nanostructured films, such as those composed of nanowires or nanofibers, offer a high surface-to-volume ratio, which can significantly enhance sensor performance. scienceopen.comnih.gov

Functionalization: Modifying the peripheral structure of the phthalocyanine molecule with specific functional groups can alter its electronic properties and its affinity for certain gas molecules. scienceopen.com

Operating temperature: While many phthalocyanine sensors can operate at room temperature, adjusting the temperature can influence the adsorption/desorption kinetics of different gases, thereby improving selectivity. mdpi.com

Recent research has also focused on creating hybrid materials, such as combining metal phthalocyanines with graphene quantum dots or forming heterojunctions with materials like MoS₂, to further enhance sensitivity, selectivity, and response/recovery times. mdpi.comrsc.org

Electrochemical Sensing Research

In addition to gas sensing, this compound is explored in the field of electrochemical sensing. researchgate.net The electrocatalytic properties of metal phthalocyanines make them suitable as active materials for modifying electrodes used in the detection of various chemical and biological species. nih.gov The sensing mechanism in an electrochemical sensor involves the catalysis of a redox (reduction-oxidation) reaction of the target analyte at the electrode surface.

The phthalocyanine-modified electrode facilitates the electron transfer between the electrode and the analyte, either by lowering the overpotential required for the reaction or by increasing the reaction rate. This results in a measurable electrical signal (e.g., current or potential) that is proportional to the concentration of the analyte. The central molybdenum ion, with its multiple accessible oxidation states, can play a direct role in these catalytic cycles. acs.org

Research in this area includes the development of sensors for various analytes. The high surface area and unique electronic structure of this compound, especially when prepared as nanostructured films, can enhance the sensitivity and selectivity of these electrochemical sensors. nih.gov The ability to form stable thin films on various electrode materials makes them versatile components in sensor construction. nih.gov

Photophysical Research and Photoreactivity

The photophysical properties of this compound are central to its application in optoelectronics and photocatalysis. These properties are dictated by its distinct electronic structure, characterized by an extended 18 π-electron conjugated system. squarespace.com Like other metallophthalocyanines, its electronic absorption spectrum is dominated by two main features: the intense Q-band in the visible to near-infrared region (typically 600-750 nm) and the Soret (or B) band in the near-UV region (around 300-400 nm). scirp.orgresearchgate.net

The Q-band absorption is responsible for the characteristic blue-green color of phthalocyanines and is crucial for applications that utilize visible light. researchgate.netycmou.ac.in The exact position and shape of these bands can be influenced by the solvent, the aggregation state of the molecules, and the nature of the central metal ion. researchgate.netkemdikbud.go.id In solution, splitting of the Q-band can sometimes be observed, indicating molecular aggregation or protonation. researchgate.netkemdikbud.go.id

Upon absorption of a photon, the this compound molecule is promoted to an excited electronic state. From this excited state, it can relax through several pathways, including fluorescence, non-radiative decay, or intersystem crossing to a triplet state. The long-lived triplet state is often key to the photoreactivity of the molecule, particularly in processes involving energy or electron transfer.

This photoreactivity is harnessed in the field of photocatalysis. acs.org this compound can act as a photosensitizer, where upon light absorption, it initiates a chemical reaction. rsc.org A common mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen, by transferring energy from its excited triplet state to ground-state molecular oxygen (³O₂). These highly reactive ROS can then degrade organic pollutants in water, making phthalocyanines promising materials for environmental remediation. rsc.orgrsc.org

Research has explored the use of this compound in heterogeneous photocatalysis, where the molecule is immobilized on a semiconductor support like titanium dioxide (TiO₂) or integrated into covalent organic frameworks (COFs). rsc.orgmdpi.com This approach enhances the efficiency of charge separation, facilitates the transport of photogenerated charge carriers, and improves the stability and recyclability of the photocatalyst. rsc.orgrsc.org The synergistic effect between the phthalocyanine and the support material often leads to enhanced photocatalytic activity under visible light irradiation. rsc.org

Singlet Oxygen Generation Mechanisms and Quantum Yield Studies

The generation of singlet oxygen (¹O₂) is a critical process for applications such as photodynamic therapy (PDT) and photocatalysis. For metallophthalocyanines, the primary mechanism for ¹O₂ production is the Type II photosensitization process. This process is initiated when the phthalocyanine molecule absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁). Following this, the molecule typically undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that energy is transferred to ground-state molecular oxygen (³O₂), which is naturally a triplet diradical, resulting in the formation of the highly reactive singlet oxygen (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. While specific studies detailing the singlet oxygen quantum yield for this compound are not extensively available in the current literature, research on analogous metallophthalocyanines demonstrates that the central metal ion plays a crucial role in determining this value. The presence of paramagnetic metal ions can lead to rapid extinction of the excited triplet states, thus reducing the efficiency of energy transfer to molecular oxygen. mdpi.com Conversely, diamagnetic metal ions often facilitate high triplet state yields and, consequently, higher singlet oxygen generation.

For context, the table below presents singlet oxygen quantum yields for various metallophthalocyanines in the solvent dimethylformamide (DMF), illustrating the influence of the central metal.

These values highlight the significant variability in ¹O₂ generation efficiency based on the coordinated metal, a key consideration for the design of photosensitizers.

Excited State Dynamics and Energy Transfer Pathways

The photophysical behavior of this compound is governed by the dynamics of its electronic excited states. Upon absorption of light, typically in the Q-band region (600-750 nm), the molecule is promoted to an excited singlet state (S₁). researchgate.net The subsequent de-excitation pathways determine the molecule's utility in various applications. These pathways include fluorescence (radiative decay back to S₀), non-radiative decay (internal conversion), and intersystem crossing (ISC) to the triplet manifold (T₁).

For many metallophthalocyanines, the pathway to the triplet state is highly efficient and crucial for applications like singlet oxygen generation. The dynamics of these states occur on timescales ranging from femtoseconds to nanoseconds. nih.gov For instance, upon excitation, molecules may undergo vibrational relaxation to the lowest vibrational level of the S₁ state before converting to a low-lying charge-transfer (CT) state and ultimately populating the triplet state. nih.gov

While specific excited-state lifetimes for this compound are not widely documented, studies on other metallophthalocyanines provide insight into the typical kinetics. For example, transient absorption spectroscopy on zinc phthalocyanine (ZnPc) and cobalt phthalocyanine (CoPc) has revealed intermediates with lifetimes in the hundreds of nanoseconds. nih.gov The lifetime of the triplet state is a critical parameter, as it must be sufficiently long to allow for efficient energy transfer to molecular oxygen. unirioja.es The central metal atom significantly influences these dynamics; open-shell configurations, such as in Co(II)Pc, can introduce different de-excitation channels, like d-π* electron transitions, which can lead to shorter-lived transient intermediates compared to closed-shell systems like Zn(II)Pc. nih.gov

Photostability and Photodegradation Mitigation Strategies

Photostability, the ability of a molecule to resist degradation upon exposure to light, is a paramount concern for materials used in applications requiring prolonged irradiation, such as photocatalysis and solar energy conversion. The degradation of the phthalocyanine macrocycle can occur due to the absorption of high-energy radiation, such as UV light. nih.gov Kinetic studies on a variety of metallophthalocyanines have shown that the progressive decay of the macrocycle can occur, with phthalimide (B116566) being identified as a final photolysis product. nih.gov

The stability of the photosensitized phthalocyanine is influenced more by chemical factors, such as the molecular structure and interactions with the surrounding medium, rather than the intrinsic properties of the excited states themselves. nih.gov The nature of the solvent plays a significant role in the degradation process. Interactions between the bridging nitrogen atoms of the phthalocyanine macrocycle and solvent molecules can control the kinetics of degradation. nih.gov

One effective mitigation strategy is the use of electron-acceptor solvents. For example, dissolving metallophthalocyanines in dimethyl sulfoxide (B87167) (DMSO) has been shown to enhance the molecular stability of the excited molecules compared to other organic solvents. nih.gov This suggests that selecting an appropriate chemical environment can be a key strategy to mitigate photodegradation and extend the functional lifetime of this compound in light-driven applications.

Nuclear Medicine Research: this compound as a Target Material for Radioisotope Production (e.g., ⁹⁹Mo) via Recoil Reactions

Molybdenum-99 (⁹⁹Mo) is a vital medical radioisotope, as it is the parent isotope of Technetium-99m (⁹⁹mTc), the most widely used radiopharmaceutical for diagnostic imaging. A significant area of research for this compound is its use as a target material for the production of high-specific-activity ⁹⁹Mo. researchgate.netkemdikbud.go.id This method provides an alternative to production routes that rely on the fission of highly enriched uranium.

The production process utilizes the Szilard-Chalmers effect, a recoil reaction that occurs following neutron capture. researchgate.net When a stable ⁹⁸Mo nucleus within the this compound complex captures a neutron—an (n,γ) reaction—it is converted into an excited ⁹⁹Mo nucleus. The subsequent emission of gamma rays imparts sufficient recoil energy to the ⁹⁹Mo atom to break its chemical bonds within the phthalocyanine macrocycle. This allows the newly formed radioactive ⁹⁹Mo to be chemically separated from the bulk of the stable ⁹⁸Mo target material.

This separation is key to achieving a high specific activity, which is a measure of the radioactivity per unit mass of the element. A high specific activity is crucial for the fabrication of efficient ⁹⁹Mo/⁹⁹mTc generators. Research has demonstrated the successful synthesis of this compound (Mo-Pc) via a solid-state reaction between ammonium (B1175870) heptamolybdate and phthalonitrile (B49051). kemdikbud.go.id In preliminary irradiation studies, this Mo-Pc target material has shown remarkable results.

As shown in the table, irradiating a this compound target yielded a ⁹⁹Mo solution with a specific activity 254.61 times higher than that obtained from a standard molybdenum trioxide target, highlighting its significant potential in medical radioisotope production. researchgate.netkemdikbud.go.id

Advanced Coordination Chemistry and Ligand Modification Strategies for Tunable Properties

The properties of this compound are not static; they can be precisely tuned through advanced coordination chemistry and ligand modification strategies. The fundamental structure of a metallophthalocyanine consists of a central metal ion coordinated to the four isoindole nitrogen atoms of the macrocyclic ligand. The electronic and, consequently, the photophysical and chemical properties of the complex are a function of both the central metal and the peripheral structure of the phthalocyanine ring. researchgate.net

Strategies to tune these properties often involve the synthesis of functionalized phthalocyanine derivatives. By attaching various substituent groups to the peripheral benzene (B151609) rings of the macrocycle, researchers can modulate the molecule's electron-accepting or electron-donating characteristics. nih.gov For example, adding strongly electron-withdrawing groups, such as alkylsulfonyl substituents, can make the macrocycle more electron-deficient, which alters its reduction potential. nih.gov Conversely, electron-donating groups can increase the electron density on the conjugated system.

While the synthesis of the base oxomolybdenum(IV) phthalocyanine is well-established, kemdikbud.go.id the exploration of its functionalized derivatives is a key area for future development. These modifications can be used to:

Improve Solubility: Attaching bulky or polar substituents can prevent aggregation and improve solubility in various solvents, which is crucial for many solution-based applications. yildiz.edu.tr

Shift Absorption Spectra: Altering the electronic structure through substituents can shift the Q-band absorption to longer wavelengths, which is desirable for applications like PDT to achieve deeper tissue penetration. mdpi.com

Tune Redox Potentials: The introduction of functional groups can systematically change the oxidation and reduction potentials, tailoring the molecule for specific electrochemical or catalytic applications. nih.gov

Control Interfacial Properties: For applications in electronics, modifying the phthalocyanine ligand can tune the work function and electronic coupling at interfaces with other materials, such as graphene or molybdenum disulfide. chemrxiv.orgrsc.org

These strategies demonstrate that this compound can serve as a versatile building block, where targeted chemical modifications can unlock a wide range of functional properties for advanced materials development.

Future Directions and Emerging Research Avenues for Molybdenum Phthalocyanine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of metallophthalocyanines often involves high-boiling-point organic solvents, high temperatures, and lengthy reaction times, presenting challenges in terms of energy consumption and environmental impact. A primary future direction for Molybdenum Phthalocyanine (B1677752) research is the development of synthetic methodologies guided by the principles of green chemistry.

Current established methods include the solid-state reaction between ammonium (B1175870) heptamolybdate and phthalonitrile (B49051) at elevated temperatures (e.g., 300 °C), which circumvents the need for a solvent. kemdikbud.go.idresearchgate.net However, there is considerable scope for improvement. Future research will likely focus on mechanochemical methods, such as ball-milling and liquid-assisted grinding (LAG). These techniques have shown promise for other phthalocyanines, offering reduced solvent usage by up to 100-fold, lower reaction temperatures, and increased space-time-yield. Exploring these solid-state routes for MoPc could lead to more energy-efficient and scalable production.

Furthermore, the investigation of new precursors and catalytic systems is a crucial avenue. While ammonium heptamolybdate is a common molybdenum source, exploring other organometallic or inorganic molybdenum compounds could open pathways to milder reaction conditions. The use of microwave-assisted synthesis, a technique known for its ability to dramatically reduce reaction times and improve yields in organic synthesis, remains a largely unexplored but highly promising area for MoPc production. The goal is to move towards methods that are not only efficient in yield but also minimize waste and energy consumption, aligning with modern standards of sustainable chemical manufacturing.

Table 1: Comparison of Synthetic Methodologies for Metallophthalocyanines This table presents a conceptual comparison for guiding future MoPc research, based on findings for the broader phthalocyanine family.

MethodTypical SolventTemperature RangeKey Advantages for Future MoPc SynthesisReference Concept
Conventional Solvent-BasedDimethylaminoethanol (B1669961) (DMAE), Quinoline150-300 °CWell-established, good for dissolving precursors.General Phthalocyanine Synthesis
Solid-State ThermalNone250-350 °CSolvent-free, simplified purification. kemdikbud.go.id kemdikbud.go.id
Mechanochemical (Ball-Milling)None or minimal (LAG)Room Temp. to 100 °CDrastically reduced solvent, lower energy input, high efficiency.General Phthalocyanine Synthesis
Microwave-AssistedHigh-boiling polar solvents150-250 °CRapid heating, significantly reduced reaction times, potential for improved yields.General Phthalocyanine Synthesis

Exploration of Advanced Hybrid Materials and Nanocomposites

The properties of Molybdenum Phthalocyanine can be significantly enhanced by integrating it into hybrid and nanocomposite materials. This approach leverages synergistic effects between MoPc and a secondary material to create functionalities that neither component possesses alone. Future research will heavily focus on creating and characterizing these advanced materials.

Key areas of exploration include:

Carbon Nanostructure Composites: The non-covalent functionalization of carbon nanotubes (CNTs) and graphene with metallophthalocyanines via π-π stacking is a well-established strategy. rsc.org For MoPc, creating hybrids with single-walled or multi-walled CNTs could improve electrical conductivity and provide a high surface area for catalytic applications. Similarly, MoPc-graphene composites are expected to exhibit enhanced charge transport properties, making them suitable for electronic devices and advanced catalysts.

Metal-Organic Framework (MOF) Hybrids: MOFs are highly porous crystalline materials composed of metal ions linked by organic ligands. ugm.ac.id MoPc can be incorporated into MOFs in several ways: as a guest molecule within the pores, as a functional part of the organic linker, or by forming a composite with a pre-existing MOF. Such MoPc-MOF hybrids could exhibit tailored porosity for selective gas sensing or catalysis, combining the defined active site of MoPc with the size- and shape-selective environment of the MOF.

Two-Dimensional (2D) Material Heterostructures: Building on research with other phthalocyanines, forming van der Waals heterostructures between MoPc thin films and 2D materials like molybdenum disulfide (MoS₂) is a frontier research direction. researchgate.net The interface in such structures is critical, as it can govern charge transfer dynamics. acs.org These MoPc/TMD heterostructures could form the basis of novel optoelectronic devices, where the MoPc acts as a light-absorbing layer and the 2D material facilitates charge separation and transport.

Table 2: Potential MoPc-Based Hybrid Materials and Their Emerging Applications

Hybrid Material TypeSecondary ComponentPotential Synergistic PropertyTarget Application Area
Carbon NanocompositeCarbon Nanotubes (CNTs), GrapheneEnhanced electrical conductivity, high surface area, improved charge transport. rsc.orgElectrocatalysis, Sensors, Organic Electronics
MOF HybridZeolitic Imidazolate Frameworks (ZIFs), UiO-66, etc.High porosity, shape/size selectivity, confined catalytic active sites. ugm.ac.idGas Separation, Heterogeneous Catalysis, Sensing
2D HeterostructureMolybdenum Disulfide (MoS₂), Tungsten Diselenide (WSe₂)Tunable electronic band alignment, efficient charge transfer at the interface. researchgate.netacs.orgPhotodetectors, Solar Cells, Field-Effect Transistors

Deeper Insights into Complex Reaction Mechanisms and Interfacial Phenomena

A fundamental understanding of the reaction mechanisms governing the synthesis and function of this compound is crucial for its rational design and optimization. Currently, detailed mechanistic studies specifically on MoPc are limited, presenting a significant opportunity for future research. The focus will be on elucidating the electronic structure and reaction pathways at a molecular level, particularly in catalytic and interfacial applications.

Advanced computational chemistry will be an indispensable tool in this pursuit. Methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can be used to model reaction pathways, calculate activation energies for catalytic cycles (e.g., for CO₂ reduction or the hydrogen evolution reaction), and predict the electronic structure of reaction intermediates. acs.orgnih.gov Such computational studies, which have been successfully applied to other metallophthalocyanines, can provide insights that are difficult to obtain experimentally, guiding the design of more efficient MoPc-based catalysts. researchgate.net

Experimentally, in-situ and operando spectroscopic techniques are needed to probe the catalyst under working conditions. Spectroelectrochemistry, for example, can track changes in the electronic absorption spectra of MoPc as the oxidation state of the molybdenum center is modulated during an electrochemical reaction. chemrxiv.org This allows for the identification of active redox states and intermediates. When MoPc is integrated into heterostructures, surface-sensitive techniques are required to understand the interfacial phenomena. Probing the MoPc-substrate interface (e.g., MoPc on MoS₂ or graphene) will reveal details about charge transfer dynamics, energy level alignment, and molecular orientation, all of which are critical for the performance of electronic and optoelectronic devices. kemdikbud.go.idchemrxiv.org

Rational Design Principles for Tailored this compound Functionalities

A key advantage of phthalocyanines is their high degree of tailorability, which allows for the fine-tuning of their chemical, electronic, and optical properties. Establishing rational design principles for MoPc is a critical future goal that will enable the creation of molecules optimized for specific tasks. This involves making targeted modifications to the molecule's structure at two primary locations: the periphery of the macrocycle and the axial positions of the central molybdenum atom.

Peripheral Functionalization: Attaching electron-donating or electron-withdrawing substituents to the outer benzene (B151609) rings of the phthalocyanine macrocycle is a powerful strategy to modulate its electronic properties. mdpi.com Electron-withdrawing groups, for instance, can enhance the catalytic activity of metallophthalocyanines in reactions like CO₂ reduction by altering the electron density at the metal center. caltech.edu Conversely, modifying the periphery can shift the Q-band absorption to different wavelengths, which is essential for tuning light-harvesting properties in photovoltaic or photodynamic therapy applications. rsc.org

Axial Ligand Modification: The molybdenum center in MoPc can coordinate with one or two additional ligands in the axial positions, perpendicular to the phthalocyanine plane. These axial ligands have a profound impact on the molecule's properties. They can modify the redox potential of the Mo center, improve solubility in desired solvents, and introduce new functionalities. rsc.org Critically, bulky axial ligands can be used to sterically hinder intermolecular π-π stacking, which often leads to aggregation and quenching of excited states. kemdikbud.go.id By preventing aggregation, axial modification can enhance performance in applications that rely on the properties of individual molecules.

The synergy between computational screening and synthetic chemistry will be paramount. High-throughput computational screening can be employed to build virtual libraries of functionalized MoPc derivatives and predict their properties, such as HOMO/LUMO energy levels and catalytic overpotentials. researchgate.netresearchgate.net This in silico approach allows researchers to identify the most promising candidates for a given application, thereby guiding synthetic efforts and accelerating the discovery of new, high-performance MoPc-based materials.

Integration into Next-Generation Molecular Electronic and Optoelectronic Devices

The culmination of advancements in synthesis, material hybridization, and rational design will be the integration of this compound into functional next-generation devices. The inherent semiconducting nature and strong light absorption of phthalocyanines make them ideal candidates for a variety of electronic and optoelectronic applications. nih.gov While much of the foundational work has been done with other metallophthalocyanines, the principles are directly transferable and point to clear research avenues for MoPc.

Organic Thin-Film Transistors (OTFTs): MoPc can be explored as the active p-type semiconductor in OTFTs. Future work will involve fabricating and characterizing MoPc-based transistors to determine key performance metrics like charge carrier mobility and the on/off current ratio. nih.govacs.org Research into thin-film deposition techniques and the resulting molecular packing will be critical for optimizing device performance. acs.org

Photovoltaic Cells: With its intense absorption in the visible and near-infrared regions, MoPc is a promising material for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). researchgate.netpdx.edursc.org Research will focus on incorporating MoPc into solar cell architectures, both in bilayer and bulk heterojunction configurations, to evaluate its power conversion efficiency. researchgate.net

Sensors: The electronic properties of phthalocyanine thin films are sensitive to their chemical environment, making them suitable for chemiresistive sensors. rsc.org Future studies should investigate the response of MoPc-based OTFTs to various analytes, aiming to develop low-cost, selective sensors.

Spintronic Devices: A truly next-generation application lies in the field of spintronics, which utilizes the spin of an electron in addition to its charge. Transition-metal phthalocyanines are being investigated as potential molecular spin qubits for quantum computing. nih.gov The unique electronic configuration and nuclear spin of the molybdenum atom could offer distinct advantages. Future research will involve studying the magnetic properties of individual MoPc molecules on surfaces to assess their viability as stable, manipulable quantum bits. nih.gov

The successful integration of MoPc into these devices will depend on achieving precise control over thin-film morphology, understanding and engineering interfaces with other materials, and ensuring long-term stability under operational conditions. nih.govchemrxiv.org

Q & A

Q. What are the unresolved mechanistic questions in MoPc’s singlet oxygen generation for photodynamic therapy (PDT)?

  • Key gaps include the interplay between triplet-state lifetimes and solvent polarity. Time-resolved fluorescence spectroscopy and electron paramagnetic resonance (EPR) with spin traps (e.g., TEMP) provide mechanistic insights .

Methodological Recommendations

  • Experimental Reproducibility : Document solvent batch purity, molybdenum salt hydration states, and instrument calibration protocols .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals .
  • Interdisciplinary Collaboration : Partner with computational chemists to validate proposed reaction pathways and with material scientists for device integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.